N-Benzoyl-(2R,3S)-3-phenylisoserine
N-Benzoyl-(2R,3S)-3-phenylisoserine
Brand Name:
Vulcanchem
CAS No.:
132201-33-3
VCID:
VC21145030
InChI:
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1
SMILES:
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2
Molecular Formula:
C16H15NO4
Molecular Weight:
285.29 g/mol
N-Benzoyl-(2R,3S)-3-phenylisoserine
CAS No.: 132201-33-3
Cat. No.: VC21145030
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132201-33-3 |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1 |
| Standard InChI Key | HYJVYOWKYPNSTK-UONOGXRCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator